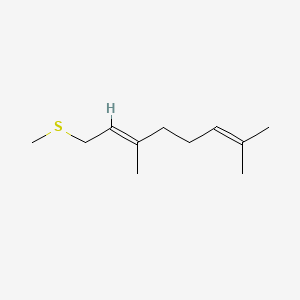
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- is an organic compound with a unique structure characterized by the presence of a diene system and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of geranyl derivatives, which undergoes a series of reactions including addition and elimination to introduce the methylthio group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diene system into a more saturated form.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups in place of the methylthio group.
Aplicaciones Científicas De Investigación
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- exerts its effects involves interactions with specific molecular targets. The diene system and the methylthio group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Octadienal, 3,7-dimethyl-:
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: This compound has a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- imparts unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
72927-81-2 |
|---|---|
Fórmula molecular |
C11H20S |
Peso molecular |
184.34 g/mol |
Nombre IUPAC |
(2E)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene |
InChI |
InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8+ |
Clave InChI |
ZXQUDAMFLBJUIK-DHZHZOJOSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CSC)/C)C |
SMILES canónico |
CC(=CCCC(=CCSC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

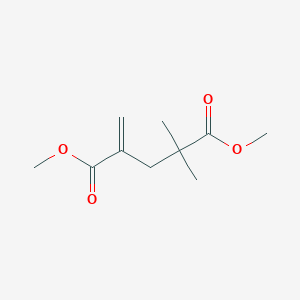
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
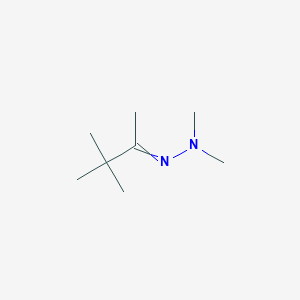

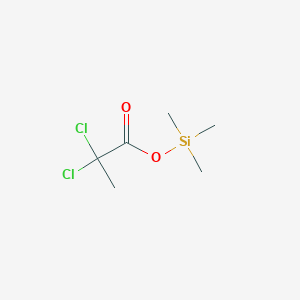
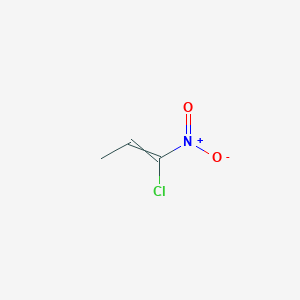
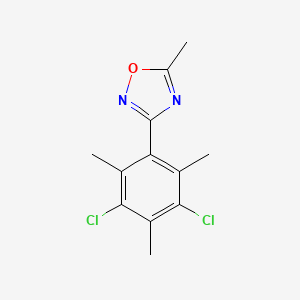

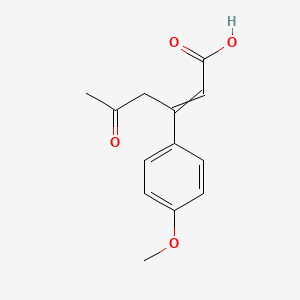
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
